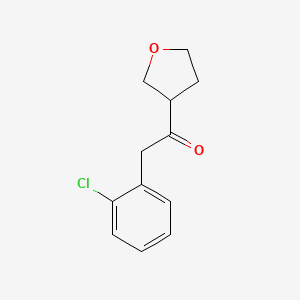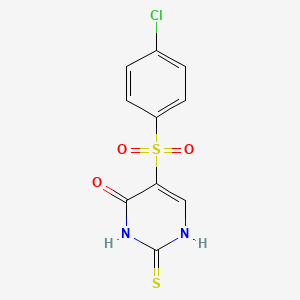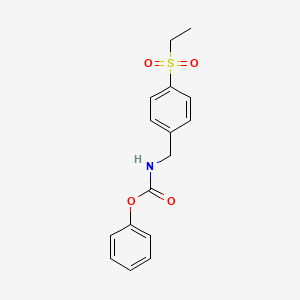
5,6-dibromo-N,N-diethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dibromo-N,N-diethylpyridine-3-carboxamide: is a chemical compound with the molecular formula C10H12Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the pyridine ring, and a carboxamide group at the 3 position, with N,N-diethyl substitution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-N,N-diethylpyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the carboxamide group. One common method includes the bromination of pyridine-3-carboxamide using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,6-dibromo-N,N-diethylpyridine-3-carboxamide can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or DMF.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted pyridine derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-dibromo-N,N-diethylpyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals. Its brominated structure makes it useful in flame retardants and other specialized applications.
Wirkmechanismus
The mechanism of action of 5,6-dibromo-N,N-diethylpyridine-3-carboxamide depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, although specific molecular targets and pathways would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
5,6-dibromo-2,3-dimethylpyridine: Similar in structure but with methyl groups instead of the carboxamide group.
2,6-dibromopyridine: Lacks the carboxamide group and has bromine atoms at different positions.
N,N-diethyl-3-pyridinecarboxamide: Similar but without the bromine atoms.
Uniqueness: 5,6-dibromo-N,N-diethylpyridine-3-carboxamide is unique due to the combination of bromine atoms and the N,N-diethylcarboxamide group, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
5,6-dibromo-N,N-diethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O/c1-3-14(4-2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXWEWMCGUWKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(N=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2770209.png)

![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)


![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)
![4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770220.png)



![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
